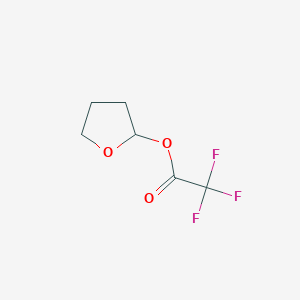![molecular formula C4H6Cl3O4P B14484379 Methyl chloro[(dichlorophosphoryl)methoxy]acetate CAS No. 66298-75-7](/img/structure/B14484379.png)
Methyl chloro[(dichlorophosphoryl)methoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro[(dichlorophosphoryl)methoxy]acetate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloroacetate group and a dichlorophosphoryl group, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro[(dichlorophosphoryl)methoxy]acetate typically involves the reaction of methyl chloroacetate with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
ClCH2COOCH3+Cl2P(O)Cl→ClCH2COOCH3P(O)Cl2
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl chloro[(dichlorophosphoryl)methoxy]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding acid and dichlorophosphoric acid.
Oxidation and Reduction: The phosphorus center can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products
Nucleophilic substitution: Substituted esters or amides.
Hydrolysis: Chloroacetic acid and dichlorophosphoric acid.
Oxidation and Reduction: Various phosphorus-containing compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl chloro[(dichlorophosphoryl)methoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the study of enzyme inhibition, particularly those involving phosphoryl transfer reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and flame resistance.
Mécanisme D'action
The mechanism of action of methyl chloro[(dichlorophosphoryl)methoxy]acetate involves its interaction with nucleophiles, leading to the formation of various substituted products. The phosphorus center in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as a phosphorylating agent.
Comparaison Avec Des Composés Similaires
Methyl chloro[(dichlorophosphoryl)methoxy]acetate can be compared with other organophosphorus compounds such as:
Dimethyl methylphosphonate: Similar in its use as a flame retardant and plasticizer, but differs in its reactivity and specific applications.
Triethyl phosphate: Used as a solvent and plasticizer, with different physical and chemical properties.
Phosphoryl chloride: A common reagent in organic synthesis, with broader applications but different reactivity patterns.
The uniqueness of this compound lies in its specific structure, which combines the properties of both chloroacetate and dichlorophosphoryl groups, making it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
66298-75-7 |
|---|---|
Formule moléculaire |
C4H6Cl3O4P |
Poids moléculaire |
255.42 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(dichlorophosphorylmethoxy)acetate |
InChI |
InChI=1S/C4H6Cl3O4P/c1-10-4(8)3(5)11-2-12(6,7)9/h3H,2H2,1H3 |
Clé InChI |
KOUJDEMIKSCCPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(OCP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


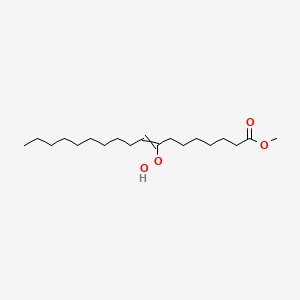
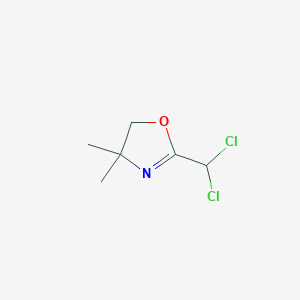
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
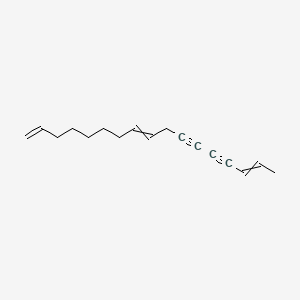
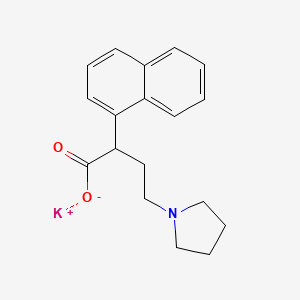
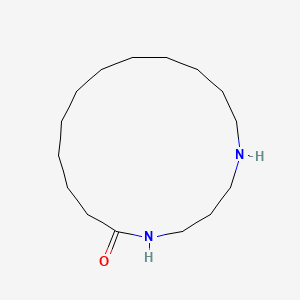
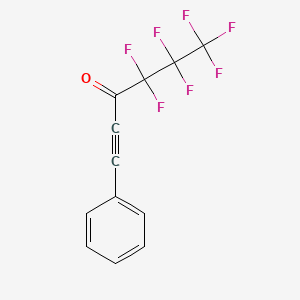
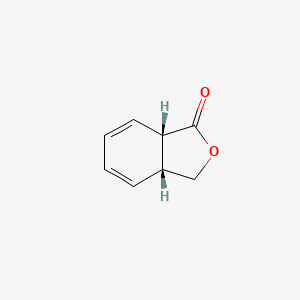

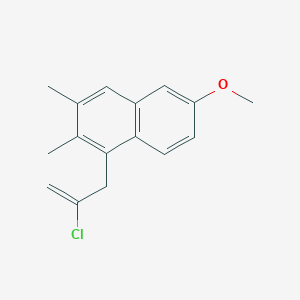
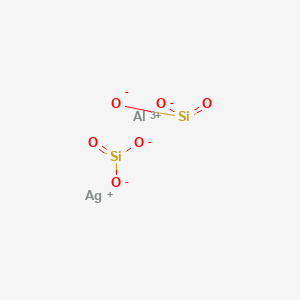
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)

